Proflavine hydrochloride
Overview
Description
Proflavine hydrochloride is a brown powder. (NTP, 1992)
3,6-diaminoacridine monohydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of 3,6-diaminoacridine and hydrogen chloride. It has a role as an antibacterial agent, an antiseptic drug, an intercalator and a carcinogenic agent. It contains a 3,6-diaminoacridine(1+).
Mechanism of Action
Target of Action
The primary target of acridine-3,6-diamine hydrochloride is DNA . It acts by intercalating DNA, disrupting DNA synthesis, and leading to high levels of mutation in the copied DNA strands . This prevents bacterial reproduction .
Mode of Action
Acridine-3,6-diamine hydrochloride interacts with its target, DNA, through a process known as intercalation . Intercalation is a process where the compound inserts itself between the base pairs of the DNA double helix . This disrupts DNA synthesis and leads to mutations in the copied DNA strands . The planar form of the compound, characterized by its three planar aromatic rings, each with a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations, makes intercalation into double-stranded DNA quite likely .
Biochemical Pathways
The primary biochemical pathway affected by acridine-3,6-diamine hydrochloride is DNA synthesis . By intercalating DNA, the compound disrupts the normal process of DNA replication . This leads to mutations in the copied DNA strands, which can prevent bacterial reproduction .
Pharmacokinetics
It’s known that the compound is used topically, mainly in wound dressings . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of acridine-3,6-diamine hydrochloride is the prevention of bacterial reproduction . By disrupting DNA synthesis and causing mutations in the copied DNA strands, the compound inhibits the ability of bacteria to reproduce . This makes it an effective antiseptic, particularly for treating infected wounds .
Biochemical Analysis
Biochemical Properties
Acridine-3,6-diamine hydrochloride has been found to interact with DNA and related enzymes. The compound’s mode of action is principally due to DNA intercalation . This intercalation is fueled by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .
Cellular Effects
The effects of Acridine-3,6-diamine hydrochloride on cells are significant. It has been shown that this compound can lead to mutations in viruses and bacteria and DNA-breaking in cells . This is possibly due to the ability of Acridine-3,6-diamine hydrochloride to stabilize DNA-topoisomerase II intermediates .
Molecular Mechanism
The molecular mechanism of Acridine-3,6-diamine hydrochloride involves its interaction with DNA. The compound intercalates into DNA, disrupting its structure and function . This intercalation is likely due to the planar form of the compound, which allows it to fit between the base pairs of the DNA double helix .
Temporal Effects in Laboratory Settings
It is known that both the fluorescence and the triplet excited-state generation of this compound are quenched after intercalation into DNA, due to ultrafast non-radiative channels .
Metabolic Pathways
Given its interaction with DNA, it is likely that it plays a role in pathways involving DNA synthesis and repair .
Transport and Distribution
Given its ability to intercalate into DNA, it is likely that it is transported to the nucleus of cells .
Subcellular Localization
Acridine-3,6-diamine hydrochloride is likely to be localized in the nucleus of cells due to its ability to intercalate into DNA . This localization could potentially affect its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
acridine-3,6-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h1-7H,14-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBGTVBGXBUVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3.HCl, C13H12ClN3 | |
Record name | PROFLAVINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20954 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
952-23-8, 531-73-7 | |
Record name | 3,6-Acridinediamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Acridinediamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8021191 | |
Record name | Proflavin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Proflavine hydrochloride is a brown powder. (NTP, 1992) | |
Record name | PROFLAVINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20954 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
5 to 10 mg/mL at 68 °F (NTP, 1992) | |
Record name | PROFLAVINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20954 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
952-23-8, 7459-75-8 | |
Record name | PROFLAVINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20954 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,6-Acridinediamine, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7459-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acridine, 3,6-diamino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459758 | |
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Record name | Proflavin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021191 | |
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Record name | Proflavine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.236 | |
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Record name | 3,6-diaminoacridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROFLAVINE MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51AA3SI0JM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
518 °F DECOMPOSES (NTP, 1992) | |
Record name | PROFLAVINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20954 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,6-Diaminoacridine hydrochloride interact with its target and what are the downstream effects?
A1: 3,6-Diaminoacridine hydrochloride is known to intercalate into DNA, inserting itself between the base pairs. [, ] This interaction disrupts DNA replication and transcription, ultimately leading to bacterial cell death. [, ] Studies have shown that carbon nanocages can efficiently adsorb 3,6-Diaminoacridine hydrochloride, potentially protecting DNA from its intercalating effects. []
Q2: What is the structural characterization of 3,6-Diaminoacridine hydrochloride?
A2: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of 3,6-Diaminoacridine hydrochloride, it is an acridine derivative with the chemical formula C13H11N3·HCl. Its structure consists of a three-ring acridine core with amino groups substituted at the 3 and 6 positions.
Q3: What are the applications of 3,6-Diaminoacridine hydrochloride in analytical methods?
A3: Research indicates that 3,6-Diaminoacridine hydrochloride, in conjunction with moxalactam, can be utilized in a selective medium for the impedimetric detection of Listeria species. [] This method allows for the rapid and quantitative detection of Listeria monocytogenes, L. innocua, and L. welshimeri within 36 hours. []
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